1-(1-Methylcyclohexyl)ethanone chemical properties and structure
1-(1-Methylcyclohexyl)ethanone chemical properties and structure
An In-depth Technical Guide to 1-(1-Methylcyclohexyl)ethanone: Structure, Properties, Synthesis, and Applications
Introduction
1-(1-Methylcyclohexyl)ethanone, also known by synonyms such as 1-Acetyl-1-methylcyclohexane, is a ketone characterized by a unique structure that combines a cyclohexane ring with both a methyl and an acetyl group attached to the same carbon atom.[1] This configuration gives the molecule distinct chemical properties and reactivity.[1] Its molecular formula is C9H16O, and it has a molecular weight of approximately 140.22 g/mol .[1][2][3][4][5] The compound is identified by the CAS Registry Number 2890-62-2.[2][3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.
Chemical Structure and Stereochemistry
The molecular structure of 1-(1-Methylcyclohexyl)ethanone consists of a central cyclohexane ring. At the C1 position, it features a quaternary carbon atom bonded to a methyl group (-CH3) and an acetyl group (-C(O)CH3). This arrangement makes it a non-enantiomeric molecule. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric strain.[1]
Below is a two-dimensional representation of the chemical structure.
Caption: 2D Structure of 1-(1-Methylcyclohexyl)ethanone.
Physicochemical Properties
The physical and chemical properties of 1-(1-Methylcyclohexyl)ethanone are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 1-(1-methylcyclohexyl)ethanone | [1][3] |
| CAS Number | 2890-62-2 | [2][3][4][5] |
| Molecular Formula | C9H16O | [1][2][3][4][5][6] |
| Molecular Weight | 140.22 g/mol | [1][2][3][4][5] |
| Boiling Point | 186.5 °C | [2] |
| Melting Point | 65 °C | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 70.5 °C | [2] |
| SMILES | CC(=O)C1(CCCCC1)C | [2][3][6] |
| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | [3][4][5] |
Synthesis Methodologies
The synthesis of 1-(1-Methylcyclohexyl)ethanone can be achieved through several routes. The choice of method often depends on the desired yield, purity, and the availability of starting materials.
Friedel-Crafts Acylation of Methylcyclohexane
One of the most direct methods for synthesizing this compound is the Friedel-Crafts acylation of methylcyclohexane.[7] This electrophilic substitution reaction involves treating methylcyclohexane with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[7]
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Rationale: This method is a classic and well-understood pathway for forming carbon-carbon bonds and introducing acyl groups to aliphatic rings. The Lewis acid catalyst is essential for activating the acetyl chloride to generate a potent electrophile (the acylium ion), which then attacks the cyclohexane ring. Temperature control is crucial; reactions are typically conducted between 25-40°C to achieve optimal yields of 75-85%.[1]
Experimental Protocol: Friedel-Crafts Acylation
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane).
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Reagent Addition: Methylcyclohexane is added to the flask. The mixture is cooled in an ice bath.
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Acylation: Acetyl chloride is added dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.[1]
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Quenching: The reaction is carefully quenched by pouring it onto crushed ice and hydrochloric acid.
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Extraction & Purification: The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Oxidation of 1-(1-Methylcyclohexyl)ethanol
An alternative, highly selective method is the oxidation of the corresponding alcohol, 1-(1-methylcyclohexyl)ethanol.[1] This precursor can be synthesized via a Grignard reaction between methylmagnesium bromide and 1-methylcyclohexanone.[1]
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Rationale: This two-step approach offers excellent chemoselectivity, as the oxidation step specifically targets the secondary alcohol without affecting the rest of the molecule.[1] Common oxidizing agents for this transformation include potassium permanganate or chromium-based reagents.
Chemical Reactivity and Applications
The presence of the ketone functional group makes 1-(1-Methylcyclohexyl)ethanone a versatile intermediate in organic synthesis.[7]
Key Reactions
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Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(1-methylcyclohexyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[1][7]
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Oxidation: Under strong oxidizing conditions, the ketone can be cleaved to form carboxylic acids.[1][7]
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents, leading to the formation of tertiary alcohols.[1][7]
Sources
- 1. Buy 1-(1-Methylcyclohexyl)ethanone | 2890-62-2 [smolecule.com]
- 2. 1-(1-Methylcyclohexyl)ethanone | 2890-62-2 | CAA89062 [biosynth.com]
- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 6. PubChemLite - 1-(1-methylcyclohexyl)ethan-1-one (C9H16O) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
